2,6-二氟-3,5-双(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

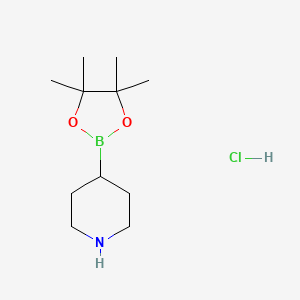

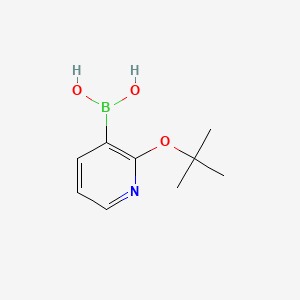

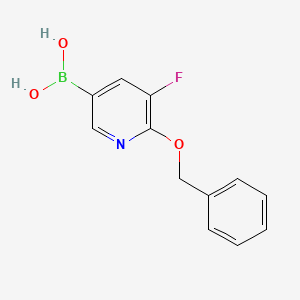

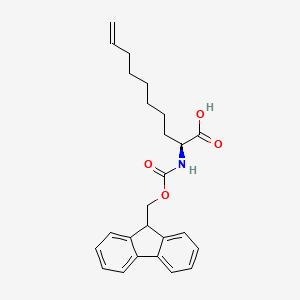

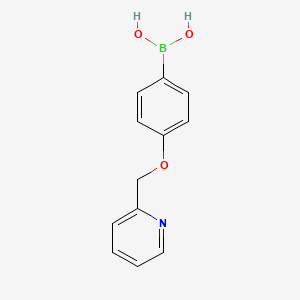

2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes two boronic ester groups and two fluorine atoms attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.

科学研究应用

自组装化合物的合成

该化合物已用于自组装化合物的合成 . 例如,它已用于制备在 3 位和 5 位具有乙酯或壬酯基团的 3-(3,5-二氟-3,5-双((烷氧基)羰基)-2,6-二氧代庚烷-4-基)-1-甲基吡啶-1-鎓碘化物 . 这类化合物可用作合成脂类,用于进一步开发递送系统 .

聚(吡啶醚)的制备

2,6-二氟吡啶已用于通过与硅化的 1,1,1-三(4-羟苯基)乙烷进行缩聚来制备聚(吡啶醚) . 该过程包括各种二酚的双三甲基硅烷基衍生物与 2,6-二氟吡啶在 N-甲基吡咯烷酮中在 K2CO3存在下的缩聚 .

熔融浇铸炸药的设计

该化合物已用于设计高能量和低灵敏度的新型熔融浇铸炸药 . 例如,它已用于创建具有浇铸载体 3,5-二氟-2,4,6-三硝基苯甲醚 (DFTNAN) 和高能组分 2,4,6,8,10,12-六硝基六氮杂异纤锌矿 (CL-20) 的体系 . 该体系表现出更高的安全性以及高能量水平 .

烷基苯的硼化

4,4,5,5-四甲基-1,3,2-二氧杂环硼烷(该化合物的一个组分)可用于在钯催化剂的存在下,在烷基苯的苄基 C-H 键处进行硼化,从而形成频哪醇苄基硼酸酯 .

炔烃和烯烃的氢硼化

4,4,5,5-四甲基-1,3,2-二氧杂环硼烷也可用于在过渡金属催化剂的存在下对烷基或芳基炔烃和烯烃进行氢硼化<a aria-label="4: " data-citationid="25570e87-a60

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a fluorinated pyridine precursor. One common method is the palladium-catalyzed borylation reaction, where a fluorinated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

化学反应分析

Types of Reactions: 2,6-Difluoro-3,5-bis(4,4,5

属性

IUPAC Name |

2,6-difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25B2F2NO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQRJXOOBNZWQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)F)B3OC(C(O3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25B2F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675387 |

Source

|

| Record name | 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-90-2 |

Source

|

| Record name | 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)

![2-Boc-2,5-diazaspiro[3.4]octane oxalate](/img/structure/B567632.png)